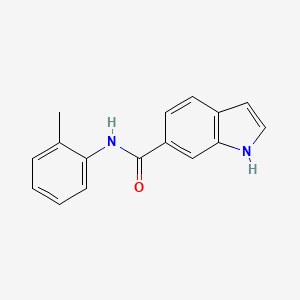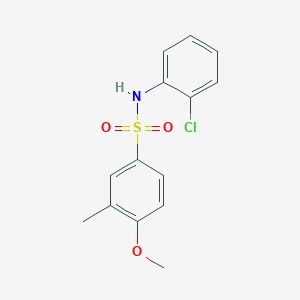![molecular formula C14H12N2O6S B7499234 4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)
4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid, commonly known as MNBA, is a sulfonamide derivative that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of MNBA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. MNBA has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. It has also been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
MNBA has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. MNBA has also been found to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. Furthermore, MNBA has been shown to inhibit the synthesis of DNA and RNA, leading to a decrease in cell proliferation.
実験室実験の利点と制限
MNBA has several advantages for lab experiments. It is easy to synthesize and has a high yield. MNBA is also stable under normal laboratory conditions and can be easily stored. However, MNBA has some limitations. It is insoluble in water, which can make it difficult to dissolve in biological fluids. MNBA also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research of MNBA. One potential application is in the treatment of cancer. MNBA has shown promising results in inhibiting the growth of cancer cells, and further studies could explore its potential as a cancer therapy. Another future direction is in the development of MNBA derivatives with improved solubility and bioavailability. Furthermore, MNBA could be studied for its potential as an anti-inflammatory and antimicrobial agent. Overall, MNBA has shown significant potential in various fields, and further research could lead to the development of new therapies and treatments.
合成法
MNBA can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with 2-methyl-4-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 2-methyl-4-nitrobenzenesulfonamide with 4-chlorobenzoic acid in the presence of a base, such as potassium carbonate. The yield of MNBA using these methods ranges from 50-80%.
科学的研究の応用
MNBA has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. MNBA has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, MNBA has been shown to exhibit antibacterial and antifungal activities by inhibiting the synthesis of bacterial and fungal cell walls.
特性
IUPAC Name |
4-[(2-methyl-4-nitrophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-9-8-12(16(19)20)6-7-13(9)23(21,22)15-11-4-2-10(3-5-11)14(17)18/h2-8,15H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCNUOWCIIQNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)

![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)

![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)
![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)


![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)


